2,4-Dichloro-5-methylbenzenesulfonyl chloride

Descripción

The exact mass of the compound 2,4-Dichloro-5-methylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107853. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-5-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-dichloro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBKCDYLPLBSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182536 | |

| Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28286-86-4 | |

| Record name | 2,4-Dichloro-5-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28286-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28286-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-methylbenzene-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Understanding the Core Characteristics of a Key Synthetic Intermediate

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

2,4-Dichloro-5-methylbenzenesulfonyl chloride is a highly reactive organosulfur compound that serves as a critical intermediate in synthetic organic chemistry. Its utility, particularly in the development of novel pharmaceutical agents, stems from the presence of the sulfonyl chloride functional group, which readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1][2] The dichlorinated and methylated benzene ring provides a specific steric and electronic profile, allowing for the fine-tuning of a target molecule's lipophilicity, metabolic stability, and receptor-binding affinity.[3]

This guide provides a comprehensive overview of the essential physical properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride. As senior application scientists, we recognize that a thorough understanding of a compound's physical characteristics is not merely academic; it is the bedrock of successful process development, from reaction setup and purification to formulation and storage. The methodologies and data presented herein are designed to be a practical resource, explaining not just the 'what' but the 'why' behind the experimental determination of these crucial parameters.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior. The arrangement of atoms and functional groups dictates the compound's polarity, molecular weight, and potential for intermolecular interactions.

| Identifier | Value | Source |

| IUPAC Name | 2,4-dichloro-5-methylbenzenesulfonyl chloride | [4] |

| CAS Number | 28286-86-4 | [4] |

| Molecular Formula | C₇H₅Cl₃O₂S | [4] |

| Molecular Weight | 259.53 g/mol | [4] |

| SMILES | CC1=CC(=C(Cl)C=C1Cl)S(Cl)(=O)=O | [4] |

| InChI Key | DFBKCDYLPLBSJP-UHFFFAOYSA-N | [4] |

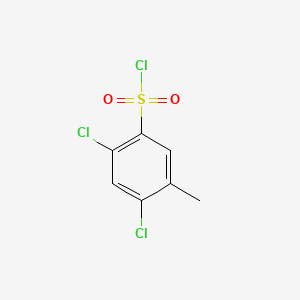

Molecular Structure and Functional Group Analysis

The key to predicting the physical properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride lies in its structure: a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonyl chloride group.

Caption: Molecular structure of 2,4-Dichloro-5-methylbenzenesulfonyl chloride.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electron-withdrawing group and the primary site of reactivity. Its geometry and the polar nature of the S=O and S-Cl bonds contribute significantly to the molecule's overall dipole moment.

-

Dichloro Substituents (-Cl): The two chlorine atoms are also strongly electronegative, further increasing the electron-deficient nature of the aromatic ring and enhancing the molecule's molecular weight and lipophilicity.

-

Methyl Group (-CH₃): This electron-donating group slightly counteracts the electronic effects of the chloro and sulfonyl chloride groups and contributes to the molecule's steric bulk.

Core Physical Properties: A Tabulated Summary

For ease of reference, the core physical properties are summarized below. Subsequent sections will detail the experimental protocols for their determination.

| Physical Property | Value | Notes |

| Appearance | White to cream crystalline powder or crystals | Visual inspection at ambient temperature.[5][6] |

| Melting Point | 70 - 73 °C (narrow range) 67 - 76 °C (broader range) | A sharp melting point indicates high purity.[4][5][6] |

| Boiling Point | Data not available; decomposes at high temperatures. | Expected to be high (>250 °C at atm. pressure). Determination requires vacuum distillation. |

| Solubility | Reacts with water and protic solvents (e.g., alcohols). | Soluble in aprotic organic solvents like THF, Dichloromethane, and Toluene. |

| Sensitivity | Moisture sensitive | Hydrolyzes to the corresponding sulfonic acid.[4] |

Experimental Determination of Physical Properties

The following protocols are presented as self-validating systems. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

Causality: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. This protocol uses a standard capillary method for accurate determination.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm for optimal heat transfer.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point (approx. 70 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For 2,4-Dichloro-5-methylbenzenesulfonyl chloride, a pure sample should exhibit a range within 70-73 °C.[4]

Determination of Boiling Point (Under Reduced Pressure)

Causality: Sulfonyl chlorides, like many high molecular weight organic compounds, are thermally unstable and can decompose at their atmospheric boiling points.[7] Vacuum distillation lowers the boiling point, allowing the compound to vaporize at a temperature below its decomposition point.

Protocol:

-

Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the surface area and travel distance for the vapor, reducing sample loss. Ensure all glassware is oven-dried to remove any moisture.

-

System Sealing: Use high-vacuum grease on all glass joints to ensure a tight seal. Connect the apparatus to a vacuum pump equipped with a cold trap (to protect the pump from corrosive vapors) and a vacuum gauge.

-

Distillation:

-

Place a small sample (1-2 g) and a magnetic stir bar into the distillation flask. Stirring prevents bumping.

-

Slowly evacuate the system to the desired pressure (e.g., 1 mmHg).

-

Gently heat the distillation flask using an oil bath.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.

-

Simultaneously record the pressure from the vacuum gauge.

-

-

Reporting: The boiling point is reported as a temperature at a specific pressure (e.g., X °C at Y mmHg). While no literature value is available, this method provides the necessary data for purification and handling.

Qualitative Solubility Analysis

Causality: The "like dissolves like" principle governs solubility. The polarity and potential for hydrogen bonding of the solvent and solute are key. Given the compound's reactivity, aprotic solvents are required for dissolution without degradation.

Protocol:

-

Solvent Selection: Choose a range of common aprotic laboratory solvents with varying polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexanes). Also, include protic solvents (Water, Ethanol) to confirm reactivity.

-

Procedure:

-

Add approximately 10-20 mg of the compound to a series of small, dry test tubes.

-

To each tube, add the selected solvent dropwise (0.5 - 1.0 mL) while agitating.

-

Observe and record whether the solid dissolves completely. Note any signs of reaction (e.g., fuming, color change, gas evolution), especially with protic solvents.

-

-

Reporting: Report the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For protic solvents, report as "reacts." This information is crucial for choosing appropriate solvents for chemical reactions and purification processes like recrystallization or chromatography.

Workflow for Physical Property Characterization

The logical flow for characterizing a novel or uncharacterized compound like 2,4-Dichloro-5-methylbenzenesulfonyl chloride follows a systematic path to ensure data integrity and laboratory safety.

Caption: Experimental workflow for physical property determination.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. While specific spectra for this compound are not widely published, its characteristic features can be reliably predicted based on its functional groups.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The chemical shift, integration, and multiplicity of the signals provide a detailed map of the molecule's carbon-hydrogen framework.

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons (2H): Two singlets are expected in the aromatic region (~7.5-8.5 ppm). The strong deshielding is due to the electron-withdrawing effects of the sulfonyl chloride and chloro groups.

-

Methyl Protons (3H): A singlet corresponding to the methyl group protons will appear further upfield (~2.5 ppm).

Expected ¹³C NMR Signals (in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~125-150 ppm). Carbons directly attached to chlorine and the sulfonyl group will be significantly deshielded.

-

Methyl Carbon (1C): A single signal in the aliphatic region (~20 ppm).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

Expected Characteristic Absorption Bands:

-

S=O Asymmetric & Symmetric Stretch: Two strong, sharp bands characteristic of the sulfonyl chloride group will be present around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ .[8]

-

C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹ .

-

C-H Aliphatic Stretch: Signals from the methyl group will appear just below 3000 cm⁻¹ .

-

C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Bands in the fingerprint region, typically 600-800 cm⁻¹ .

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio of ionized molecules. It provides the molecular weight and fragmentation patterns, which offer clues about the molecule's structure.

Expected Observations:

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 258 (for ³⁵Cl isotopes). A characteristic isotopic pattern will be visible due to the presence of three chlorine atoms. The relative abundance of the M, M+2, M+4, and M+6 peaks, arising from the ³⁵Cl and ³⁷Cl isotopes, will be a definitive indicator of the presence of three chlorine atoms.

-

Key Fragments: A prominent fragment would likely correspond to the loss of the chlorine radical from the sulfonyl group (M-35), resulting in a sulfonyl cation.

Safety, Handling, and Storage

Trustworthiness: Ensuring the safety of researchers is paramount. The high reactivity of 2,4-Dichloro-5-methylbenzenesulfonyl chloride necessitates specific handling procedures.

-

Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[4][9] Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.

-

Moisture Sensitivity: It reacts with moisture, releasing corrosive hydrochloric acid. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4][10]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.[9]

Conclusion: A Foundation for Application

The physical properties detailed in this guide—melting point, solubility, spectral characteristics, and thermal stability—are not isolated data points. They are interconnected parameters that inform every stage of this compound's use in research and development. For the drug development professional, this information is critical for designing robust synthetic routes, developing effective purification strategies, and ensuring the long-term stability of this key building block. By grounding our work in a solid understanding of these fundamental properties, we enable more efficient, safe, and successful scientific innovation.

References

-

Fisher Scientific. (n.d.). 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%. Retrieved from fishersci.ca.[4]

-

OECD SIDS. (2003, December). 4-METHYLBENZENESULFONYL CHLORIDE. UNEP PUBLICATIONS.[11]

-

CAMEO Chemicals - NOAA. (n.d.). BENZENESULFONYL CHLORIDE. Retrieved from cameochemicals.noaa.gov.[7]

-

PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.[12]

-

Thermo Fisher Scientific. (n.d.). 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 10 g. Retrieved from thermofisher.com.[5]

-

Thermo Fisher Scientific. (n.d.). 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 50 g. Retrieved from thermofisher.com.[6]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from en.wikipedia.org.[1]

-

ChemScene. (n.d.). 5-Fluoro-2-methylbenzenesulfonyl chloride. Retrieved from chemscene.com.[13]

-

Sigma-Aldrich. (n.d.). 4-Methylbenzylsulfonyl chloride 96%. Retrieved from sigmaaldrich.com.[14]

-

ChemicalBook. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic acid(2736-23-4) 1H NMR spectrum. Retrieved from chemicalbook.com.[15]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from pubmed.ncbi.nlm.nih.gov.[3]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from fishersci.com.[9]

-

Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Retrieved from patents.google.com.[16]

-

SpectraBase. (n.d.). 2,4-Dichloro-N-methylbenzamide. Retrieved from spectrabase.com.[17]

-

WuXi AppTec. (n.d.). Application of Methylsulfone in Drug Discovery. Retrieved from wuxiapptec.com.[18]

-

Purosolv. (2024, December 23). The Use of Pharma-Grade MDC in Cancer Drug Research. Retrieved from purosolv.com.[19]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from acdlabs.com.[8]

-

Synquest Labs. (n.d.). 2,4-Dichloro-5-fluorobenzenesulfonyl chloride. Retrieved from synquestlabs.com.[10]

-

Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from patents.google.com.[20]

-

BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from benchchem.com.[2]

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 10 g | Request for Quote [thermofisher.com]

- 6. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 50 g | Request for Quote [thermofisher.com]

- 7. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. 4-Methylbenzylsulfonyl chloride 96 51419-59-1 [sigmaaldrich.com]

- 15. 2,4-Dichloro-5-sulfamoylbenzoic acid(2736-23-4) 1H NMR [m.chemicalbook.com]

- 16. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 17. spectrabase.com [spectrabase.com]

- 18. namiki-s.co.jp [namiki-s.co.jp]

- 19. The Role of MDC in Advancing Cancer Drug Development [purosolv.com]

- 20. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

Solubility and stability of 2,4-Dichloro-5-methylbenzenesulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride in Organic Solvents

Abstract

2,4-Dichloro-5-methylbenzenesulfonyl chloride is a highly reactive intermediate crucial for the synthesis of various pharmacologically active molecules and specialty chemicals. Its efficacy in synthetic routes is profoundly dependent on its behavior in solution, specifically its solubility and stability. This technical guide provides a comprehensive examination of these characteristics in common organic solvents. We delve into the theoretical principles governing its solubility, present methodologies for its empirical determination, and explore the primary degradation pathways, with a focus on hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the reliable and efficient use of this versatile reagent.

Introduction to 2,4-Dichloro-5-methylbenzenesulfonyl Chloride

2,4-Dichloro-5-methylbenzenesulfonyl chloride (DCMBSC) is a sulfonyl chloride derivative of toluene. The presence of the electrophilic sulfonyl chloride moiety (-SO₂Cl) makes it an excellent reactant for forming sulfonamides and sulfonate esters through reactions with primary or secondary amines and alcohols, respectively[1]. These functional groups are prevalent in a wide range of pharmaceuticals. The compound is a moisture-sensitive crystalline solid, a characteristic that dictates stringent handling and storage conditions to prevent premature degradation[2]. Understanding its solubility is paramount for reaction setup, controlling stoichiometry, and preventing precipitation, while knowledge of its stability is critical for predicting reaction outcomes, minimizing impurity formation, and defining storage protocols.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 28286-86-4 | [2] |

| Molecular Formula | C₇H₅Cl₃O₂S | [2] |

| Molecular Weight | 259.53 g/mol | [2] |

| Appearance | White to cream crystals or powder | [3] |

| Melting Point | 67.0 - 76.0 °C | [3] |

| Key Hazard | Moisture sensitive, Corrosive |[2] |

Solubility Profile

The solubility of DCMBSC is a function of the intermolecular forces between the solute and the solvent. The molecule possesses a polar sulfonyl chloride group and a larger, more nonpolar dichloromethylbenzene ring system. This amphiphilic nature suggests moderate to good solubility in a range of aprotic solvents of varying polarity.

Factors Influencing Solubility

-

Solvent Polarity : Polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane are expected to be effective at solvating DCMBSC. The polar ends of the solvent molecules can interact with the -SO₂Cl group, while their organic character interacts with the aromatic ring.

-

Protic Solvents : Protic solvents like alcohols (methanol, ethanol) and water are generally poor choices for dissolving sulfonyl chlorides for synthetic use. While they may dissolve the compound, they are also nucleophilic and will react with it, leading to solvolysis (hydrolysis in the case of water)[4][5]. The low solubility of some sulfonyl chlorides in water can, however, protect them from rapid hydrolysis, sometimes causing the product to precipitate from an aqueous reaction mixture[6].

-

Temperature : Solubility is generally expected to increase with temperature. However, elevated temperatures can also accelerate degradation, requiring a careful balance for any process that involves heating solutions of DCMBSC.

Quantitative Solubility Data

Precise solubility data is essential for process development and reaction optimization. The following table provides illustrative solubility values in common laboratory solvents.

Disclaimer: The following data are representative examples and should be confirmed experimentally for any critical application. Actual solubility can be influenced by solvent purity, temperature, and the presence of impurities.

Table 2: Illustrative Solubility of 2,4-Dichloro-5-methylbenzenesulfonyl chloride in Common Organic Solvents at 25 °C

| Solvent | Type | Dielectric Constant (ε) | Illustrative Solubility (mg/mL) |

|---|---|---|---|

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 200 |

| Chloroform | Polar Aprotic | 4.8 | > 200 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | > 150 |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | > 100 |

| Ethyl Acetate | Polar Aprotic | 6.0 | ~ 80 |

| Toluene | Nonpolar | 2.4 | ~ 50 |

| Hexanes | Nonpolar | 1.9 | < 5 |

| Methanol | Polar Protic | 32.7 | Reactive |

| Water | Polar Protic | 80.1 | Sparingly Soluble & Reactive |

Experimental Protocol: Determination of Equilibrium Solubility

This protocol describes a standard shake-flask method to determine the equilibrium solubility of DCMBSC, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Rationale: The principle is to create a saturated solution in a given solvent at a constant temperature. By measuring the concentration of the dissolved compound in the supernatant, the solubility limit is determined. HPLC is chosen for its specificity and sensitivity, allowing for accurate quantification even in the presence of minor impurities or degradants[7].

Methodology:

-

Preparation: Add an excess amount of DCMBSC (e.g., 100 mg) to a 4 mL glass vial containing a small magnetic stir bar.

-

Solvent Addition: Add 2 mL of the desired anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Stir the suspension vigorously for at least 24 hours to ensure equilibrium is reached. A 24-hour period is chosen to allow sufficient time for the dissolution of solids to reach a steady state.

-

Phase Separation: After equilibration, turn off the stirring and allow the suspension to settle for at least 2 hours, letting the excess solid sediment.

-

Sampling: Carefully withdraw an aliquot (e.g., 200 µL) of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean vial. This step is critical to remove any remaining solid particulates that would lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically acetonitrile) to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated, reverse-phase HPLC method with UV detection. Calculate the original concentration in the supernatant based on the dilution factor and a standard calibration curve.

Stability Profile

The stability of DCMBSC is primarily dictated by its susceptibility to nucleophilic attack at the electrophilic sulfur atom. This reactivity is the basis for its synthetic utility but also its primary liability during storage and handling[1].

Key Degradation Pathways

The principal degradation pathway for DCMBSC in the presence of nucleophiles is solvolysis. For drug development professionals, understanding the hydrolysis pathway is most critical, as trace moisture is a common contaminant.

-

Hydrolysis: DCMBSC reacts with water to yield 2,4-dichloro-5-methylbenzenesulfonic acid and hydrochloric acid (HCl)[4][5]. This reaction is often autocatalytic due to the production of HCl. The presence of bases can significantly accelerate this process.

-

Other Solvolysis: In alcoholic solvents, the corresponding sulfonate ester will be formed. With amine impurities, sulfonamides will be generated.

-

SO₂ Extrusion: While more common for certain heteroaromatic sulfonyl chlorides, thermal or photochemical decomposition via extrusion of sulfur dioxide (SO₂) to form 2,4-dichloro-1-chloromethylbenzene is a potential, though likely minor, degradation pathway[8][9].

Diagram 1: Primary Hydrolysis Pathway of DCMBSC.

Factors Influencing Stability

-

Moisture: As the primary reactant in hydrolysis, the presence of water is the single most critical factor affecting stability. Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are essential.

-

Temperature: Degradation rates increase with temperature. Therefore, DCMBSC should be stored in a cool environment and reactions should be run at the lowest effective temperature.

-

pH: Basic conditions will dramatically accelerate hydrolysis by deprotonating water, creating the much more potent hydroxide nucleophile. Acidic conditions from HCl byproduct can also catalyze the reaction.

-

Solvent: Stability is highest in dry, aprotic solvents.

Experimental Protocol: Kinetic Stability Study using HPLC

This protocol outlines a method to assess the stability of DCMBSC in a chosen solvent over time.

Rationale: By incubating a solution of DCMBSC under controlled conditions and monitoring its concentration at various time points, a degradation rate constant can be determined. This provides quantitative data on the compound's shelf-life in solution.

Methodology:

-

Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare an accurate stock solution of DCMBSC in the desired anhydrous solvent (e.g., 1.0 mg/mL in acetonitrile).

-

Incubation: Transfer aliquots of the stock solution into multiple sealed vials. Place these vials in a temperature-controlled environment (e.g., 25 °C and an elevated temperature like 40 °C for accelerated testing).

-

Time-Point Sampling: At predetermined time points (e.g., t=0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

-

Quenching & Dilution (if necessary): If degradation is rapid, immediately dilute the sample in cold mobile phase to slow further reaction before analysis.

-

HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method. A stability-indicating method is one that can separate the intact DCMBSC from all its potential degradation products.

-

Data Analysis: Plot the natural logarithm of the DCMBSC concentration versus time. For a first-order reaction, the slope of this line will be equal to the negative of the rate constant (-k). This allows for the calculation of the solution's half-life (t₁/₂ = 0.693/k).

Table 3: Example HPLC Method Parameters for Stability Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 230 nm |

| Injection Vol. | 5 µL |

Overall Experimental Workflow

The characterization of a reagent like DCMBSC follows a logical progression from understanding its fundamental properties to evaluating its behavior under process conditions. The workflow ensures that both solubility and stability are adequately defined before use in critical synthetic applications.

Diagram 2: Integrated Workflow for Solubility and Stability Testing.

Conclusion

2,4-Dichloro-5-methylbenzenesulfonyl chloride is a potent synthetic intermediate whose effective use is underpinned by a thorough understanding of its solution-state behavior. It exhibits good solubility in common aprotic organic solvents but is highly susceptible to degradation by hydrolysis. The rate of this degradation is accelerated by the presence of moisture, elevated temperatures, and basic conditions. For optimal results in research and development, it is imperative to handle this reagent under anhydrous conditions, use dry aprotic solvents, and store it in a cool, inert environment. The experimental protocols provided in this guide offer a robust framework for empirically determining solubility limits and stability profiles, empowering scientists to develop reliable and reproducible synthetic processes.

References

- OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride.

-

Fisher Scientific. (n.d.). 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%. [Link]

-

ResearchGate. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]

-

ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

Robertson, R. E., & Rossall, B. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]

-

ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

ResearchGate. (2023). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

- Google Patents. (2021). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Fundamental Reactivity of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride with Primary Amines

Introduction: The Strategic Importance of the Sulfonamide Linkage

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] The synthesis of this critical moiety is most classically and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] Among the vast library of available sulfonyl chlorides, 2,4-dichloro-5-methylbenzenesulfonyl chloride stands out as a particularly useful building block. Its substituted aromatic ring offers specific steric and electronic properties that can be leveraged in the design of targeted therapeutics.

This guide provides a comprehensive exploration of the fundamental reactivity of 2,4-dichloro-5-methylbenzenesulfonyl chloride with primary amines. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of this transformation, explore the critical parameters that govern its success, and offer field-tested protocols and troubleshooting advice. The objective is to equip researchers with the expert knowledge required to confidently and efficiently utilize this versatile reagent in their synthetic endeavors.

Core Reaction Mechanism: A Nucleophilic Substitution at Sulfur

The reaction between 2,4-dichloro-5-methylbenzenesulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution, occurring at a sulfuryl center rather than a carbonyl carbon. The high reactivity of the sulfonyl chloride is driven by the potent electrophilicity of the sulfur atom, which is rendered significantly electron-deficient by the three attached electronegative atoms (two oxygens and one chlorine).[3]

The reaction proceeds via a well-established two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a transient, tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The chloride ion, being an excellent leaving group, is expelled, and a proton is lost from the nitrogen atom, typically facilitated by a base. This regenerates the stable sulfonyl group, now bonded to the amine nitrogen, forming the sulfonamide and a molecule of hydrochloric acid (HCl).

The overall reaction is driven to completion by the neutralization of the HCl byproduct by a base, which prevents the protonation of the starting amine, thereby maintaining its nucleophilicity.

Caption: General mechanism for sulfonamide formation.

Key Parameters Influencing Reactivity and Yield

The success of a sulfonylation reaction hinges on the careful control of several experimental variables. Understanding the causality behind these choices is critical for optimizing reaction outcomes and ensuring reproducibility.

| Parameter | Influence on Reaction | Field-Proven Insights & Recommendations |

| Amine Nucleophilicity | The reaction rate is directly proportional to the nucleophilicity of the amine. Aliphatic amines are generally more nucleophilic and react faster than aromatic amines, whose lone pairs are delocalized into the aromatic ring. | For less reactive amines (e.g., anilines), higher temperatures, longer reaction times, or the use of a catalyst may be necessary to achieve good conversion. |

| Steric Hindrance | Bulky substituents on the amine or near the sulfonyl chloride group can sterically hinder the nucleophilic attack, significantly slowing the reaction rate. | For sterically demanding substrates, it is crucial to optimize temperature and reaction time. In some cases, alternative, less hindered reagents may be required. |

| Choice of Base | The base neutralizes the HCl byproduct. A non-nucleophilic base is essential to prevent it from competing with the primary amine in reacting with the sulfonyl chloride. | Organic Bases: Triethylamine (TEA) and pyridine are commonly used. They are soluble in organic solvents and act as effective acid scavengers.[4] Inorganic Bases: Potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[1][4] Its use can simplify workup as it can be filtered off.[1] |

| Solvent | The solvent must solubilize the reactants and should not react with the sulfonyl chloride. Aprotic solvents are generally preferred. | Dichloromethane (DCM): An excellent choice for many reactions due to its inertness and ability to dissolve a wide range of organic compounds.[4][5] Acetonitrile (ACN) & Tetrahydrofuran (THF): Good alternatives, particularly when different solubility profiles are needed.[6] Dimethylformamide (DMF): A polar aprotic solvent that can accelerate reactions involving less nucleophilic amines.[4] |

| Temperature | The reaction is typically performed at room temperature or slightly below (0 °C) to control the initial exothermic reaction. Heating may be required for less reactive amines. | Start the reaction at 0 °C, especially when adding the sulfonyl chloride, to mitigate potential side reactions. Allow the reaction to warm to room temperature and monitor for completion. Gentle heating (40-60 °C) can be applied if the reaction is sluggish. |

| Moisture Control | Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts them into the unreactive sulfonic acid, leading to low yields.[7] | All glassware must be oven- or flame-dried. Anhydrous solvents should be used, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7] |

Self-Validating Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis of a sulfonamide from 2,4-dichloro-5-methylbenzenesulfonyl chloride and a primary amine. The inclusion of in-process checks ensures a self-validating system.

Materials and Reagents:

-

2,4-Dichloro-5-methylbenzenesulfonyl chloride (1.0 eq)

-

Primary amine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Appropriate solvent system for TLC (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup:

-

To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.1 eq).

-

Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

-

Add the base (TEA or K₂CO₃). If using TEA, add it neat.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

-

Reagent Addition:

-

In a separate flask, dissolve 2,4-dichloro-5-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. A precipitate (triethylammonium chloride) may form.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-16 hours (reaction time is substrate-dependent).

-

In-Process Check: Monitor the reaction progress by TLC. Spot the starting amine, the sulfonyl chloride, and the reaction mixture. The disappearance of the limiting reagent (typically the sulfonyl chloride) and the appearance of a new, typically less polar, product spot indicates reaction progression.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench the mixture by adding water.

-

Transfer the mixture to a separatory funnel. If K₂CO₃ was used, filter the solid before quenching.

-

Wash the organic layer sequentially with:

-

1M HCl (to remove excess amine and TEA)

-

Saturated NaHCO₃ (to remove any remaining acidic impurities)

-

Brine (to remove bulk water)

-

-

Validation Step: Check the pH of the aqueous washes to ensure successful acid and base removal.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by either recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Purity Check: Assess the purity of the final product by TLC, NMR, and/or LC-MS.

-

Caption: A typical workflow for sulfonamide synthesis.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of sulfonyl chloride: Presence of moisture in reagents or glassware.[7] 2. Poor amine nucleophilicity: The amine is too electron-deficient or sterically hindered. 3. Incorrect base: Base is not strong enough, or a nucleophilic base was used. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere.[7] 2. Increase reaction temperature, prolong reaction time, or consider a more forcing solvent like DMF. 3. Switch to a stronger non-nucleophilic base or ensure correct stoichiometry. |

| Multiple Products Observed by TLC | 1. Di-sulfonylation: If excess sulfonyl chloride is used, the initially formed sulfonamide can be further acylated. 2. Side reactions: The base or solvent may be participating in the reaction. | 1. Use a slight excess of the amine (1.1-1.2 eq) and add the sulfonyl chloride slowly to the amine solution. 2. Ensure the use of a non-nucleophilic base (e.g., TEA) and an inert solvent (e.g., DCM). |

| Difficulty in Product Purification | 1. Persistent starting material: Incomplete reaction. 2. Emulsion during workup: Common with certain amines or solvents. 3. Product is an oil: The sulfonamide may not be crystalline at room temperature. | 1. Drive the reaction to completion by adding more reagent or increasing the temperature/time. 2. Add more brine to the separatory funnel to break the emulsion. Filtering the combined organic layers through a pad of Celite can also help. 3. Purify by column chromatography instead of recrystallization. |

Conclusion

The reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with primary amines is a powerful and reliable method for the synthesis of substituted sulfonamides. A thorough understanding of the underlying nucleophilic substitution mechanism, coupled with careful control over key experimental parameters—namely reactant nucleophilicity, steric factors, and strict moisture exclusion—is paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust framework for researchers, enabling the logical design, execution, and troubleshooting of this vital transformation in the pursuit of novel chemical entities for drug discovery and development.

References

-

Quora. (2021). Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent? Retrieved from [Link]

-

UCL Discovery. (n.d.). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. Retrieved from [Link]

-

American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%. Retrieved from [Link]

-

SlidePlayer. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

-

OxyChem. (n.d.). Methylene Chloride Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Electronic and Steric Effects of Substituents on 2,4-Dichloro-5-methylbenzenesulfonyl Chloride

Introduction

2,4-Dichloro-5-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility in drug discovery and development stems from the highly reactive sulfonyl chloride functional group, which allows for the facile formation of sulfonamides and other derivatives. The reactivity and regioselectivity of this molecule are intricately governed by the electronic and steric effects imposed by the chloro and methyl substituents on the benzene ring. This technical guide provides an in-depth analysis of these substituent effects, offering a framework for understanding and predicting the chemical behavior of this versatile reagent. For researchers and professionals in drug development, a thorough comprehension of these principles is paramount for the rational design of synthetic routes and the optimization of reaction conditions.

Electronic Effects of Substituents

The electronic landscape of the benzene ring in 2,4-dichloro-5-methylbenzenesulfonyl chloride is a delicate balance of inductive and resonance effects from its three substituents. These effects collectively modulate the electrophilicity of the sulfonyl sulfur atom, thereby influencing the rate of nucleophilic attack.

Inductive and Resonance Effects

Substituents on an aromatic ring can exert their electronic influence through two primary mechanisms: the inductive effect and the resonance effect[1].

-

Inductive Effect (-I): This is a through-bond polarization caused by the electronegativity difference between atoms. Both chlorine atoms are highly electronegative and therefore exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the benzene ring.

-

Resonance Effect (+R/-R): This is a through-space delocalization of π-electrons. The chlorine atoms have lone pairs of electrons that can be delocalized into the aromatic system, resulting in a weak electron-donating resonance effect (+R). Conversely, the sulfonyl chloride group is strongly electron-withdrawing through resonance (-R). The methyl group is weakly electron-donating through hyperconjugation, a type of resonance effect (+R).

In the case of 2,4-dichloro-5-methylbenzenesulfonyl chloride, the strong -I effect of the two chlorine atoms dominates over their weaker +R effect, resulting in an overall deactivation of the benzene ring towards electrophilic aromatic substitution. However, the primary focus for its application in drug synthesis is the reactivity of the sulfonyl chloride group. Here, the electron-withdrawing nature of the chloro substituents enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Quantitative Analysis: Hammett Substituent Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds[2]. The Hammett constant, σ, is a measure of the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

| Substituent | Position | Hammett Constant (σ) |

| Chloro | meta | +0.37 |

| Chloro | para | +0.23 |

| Methyl | meta | -0.07 |

| Methyl | para | -0.17 |

Data sourced from multiple chemical data repositories and literature sources.[2][3]

In 2,4-dichloro-5-methylbenzenesulfonyl chloride:

-

The chloro group at the 2-position (ortho to the sulfonyl chloride) and the chloro group at the 4-position (para to the methyl group and meta to the sulfonyl chloride) are both strongly electron-withdrawing.

-

The methyl group at the 5-position (meta to the chloro groups and ortho to the sulfonyl chloride in the adjacent position) is electron-donating.

The cumulative effect of these substituents is a significant increase in the electrophilicity of the sulfonyl sulfur, rendering it highly reactive towards nucleophiles.

Steric Effects of Substituents

Steric hindrance plays a critical role in the reactivity of 2,4-dichloro-5-methylbenzenesulfonyl chloride, primarily due to the presence of the chloro group at the 2-position (ortho to the sulfonyl chloride).

The Ortho Effect

The "ortho effect" refers to the combined steric and electronic influence of a substituent at the position adjacent to the reaction center[4]. In this molecule, the chloro group at the 2-position physically obstructs the trajectory of incoming nucleophiles, potentially slowing down the rate of reaction compared to a less hindered sulfonyl chloride[4][5]. The degree of steric hindrance is dependent on the size of the attacking nucleophile. Smaller nucleophiles, such as ammonia or primary amines, may react more readily than bulkier secondary or tertiary amines[4].

The interplay between electronic activation and steric hindrance is a key consideration in designing synthetic strategies. While the electronic effects make the sulfonyl group highly reactive, the steric hindrance can be leveraged to achieve selectivity in certain reactions.

Synthetic Protocol: Preparation of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride

Plausible Synthetic Workflow

Caption: Plausible synthetic route to 2,4-Dichloro-5-methylbenzenesulfonyl chloride.

Step-by-Step Methodology

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with 2,4-dichloro-5-methyltoluene.

-

Addition of Chlorosulfonic Acid: The flask is cooled in an ice bath to 0-5 °C. Chlorosulfonic acid is added dropwise from the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice with stirring. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive.

Applications in Drug Development

The unique combination of electronic activation and steric influence makes 2,4-dichloro-5-methylbenzenesulfonyl chloride a valuable building block in medicinal chemistry, particularly for the synthesis of novel anticancer agents[7][8]. The sulfonamide moiety, readily formed from the sulfonyl chloride, is a well-established pharmacophore in a wide range of therapeutic agents[7].

Workflow for Sulfonamide Synthesis

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Hammett substituent constants [stenutz.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermophysical Properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

2,4-Dichloro-5-methylbenzenesulfonyl chloride is a highly reactive organochlorine compound that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the sulfonyl chloride moiety is a versatile functional group for the construction of sulfonamides—a common motif in numerous therapeutic agents. The precise control of reaction conditions and purification processes involving this reagent is paramount for the successful synthesis of high-purity active pharmaceutical ingredients (APIs). A thorough understanding of its thermophysical properties is therefore not merely academic but a critical prerequisite for its effective and safe utilization in both laboratory-scale research and industrial drug development.

Physicochemical and Thermophysical Properties

A summary of the core physicochemical and thermophysical properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride is presented in Table 1. It is important to note that while some properties like melting point and molecular weight are well-documented, others such as boiling point and density have not been extensively reported.

Table 1: Physicochemical and Thermophysical Properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride

| Property | Value | Source(s) |

| Chemical Name | 2,4-Dichloro-5-methylbenzenesulfonyl chloride | - |

| CAS Number | 28286-86-4 | [1][2] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |

| Molecular Weight | 259.53 g/mol | [1][2] |

| Appearance | White to cream crystalline powder | [1] |

| Melting Point | 67.0-76.0 °C | [1] |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Insoluble in water; Soluble in various organic solvents. | [3][4] |

| Thermal Stability | Data not available; expected to decompose at elevated temperatures. | - |

| Sensitivity | Moisture sensitive | [2] |

Synthesis of 2,4-Dichloro-5-methylbenzenesulfonyl chloride

The most common and industrially scalable method for the preparation of aromatic sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic precursor. For 2,4-Dichloro-5-methylbenzenesulfonyl chloride, the logical starting material is 1,3-dichloro-4-methylbenzene (2,4-dichlorotoluene). The reaction proceeds via an electrophilic aromatic substitution, where chlorosulfonic acid serves as the sulfonating agent.

Caption: Synthetic route to 2,4-Dichloro-5-methylbenzenesulfonyl chloride.

Experimental Protocol: Synthesis

Causality: The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of side products. The slow addition of the aromatic substrate to an excess of chlorosulfonic acid ensures complete conversion. The work-up procedure involving quenching on ice is critical for precipitating the product and separating it from the excess strong acid.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add an excess of chlorosulfonic acid (e.g., 5 equivalents).

-

Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice-salt bath.

-

Addition of Substrate: Slowly add 1,3-dichloro-4-methylbenzene (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

Drying: The crude product is dried under vacuum to yield 2,4-Dichloro-5-methylbenzenesulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent such as hexane.

Experimental Protocols for Thermophysical Property Determination

The following protocols are recommended for the accurate determination of the key thermophysical properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride.

Caption: Key experimental workflows for thermophysical characterization.

Melting Point Determination

Causality: The melting point is a fundamental property that indicates the purity of a crystalline solid. A sharp melting range is indicative of high purity. Both the capillary method and DSC are standard techniques, with DSC providing additional information on the enthalpy of fusion.

a) Capillary Method:

-

Sample Preparation: Finely powder a small amount of the dried crystalline sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

b) Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram corresponds to the melting point. The area under the peak can be used to calculate the enthalpy of fusion.

Boiling Point Determination

Causality: Since sulfonyl chlorides can be thermally labile, determining the boiling point under reduced pressure is crucial to prevent decomposition. The observed boiling point can then be extrapolated to atmospheric pressure using a nomograph if needed.

-

Apparatus: Set up a micro-distillation apparatus suitable for vacuum distillation.

-

Sample Introduction: Place a small amount of the compound (e.g., 1-2 g) and a boiling chip or a magnetic stir bar into the distillation flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump and a manometer. Evacuate the system to the desired pressure (e.g., 1-10 mmHg).

-

Heating: Gently heat the distillation flask in a heating bath.

-

Measurement: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, along with the corresponding pressure.

Density Determination

Causality: Gas pycnometry is a non-destructive method that provides a highly accurate measurement of the true density of a solid powder by measuring the volume of the solid material, excluding any pore volume.

-

Sample Preparation: Accurately weigh a sample of the crystalline powder.

-

Instrument Setup: Place the weighed sample in the sample chamber of a gas pycnometer.

-

Measurement: The instrument will automatically purge the chamber with an inert gas (typically helium) and then measure the pressure change as the gas expands into a reference volume. This allows for the calculation of the sample's volume.

-

Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Assessment

Causality: The solubility of a compound in various solvents is critical for its use in synthesis, purification, and formulation. The equilibrium solubility method ensures that the true saturation point is reached.

-

Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, dichloromethane, acetone, ethyl acetate, toluene).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Filter or centrifuge the suspensions to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.

Thermal Stability Analysis

Causality: Thermogravimetric Analysis (TGA) is essential for determining the decomposition temperature of a compound, which is a critical safety parameter. DSC can be run in conjunction to identify any exothermic decomposition events.

a) Thermogravimetric Analysis (TGA):

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Data Analysis: The TGA thermogram will show the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

b) Differential Scanning Calorimetry (DSC) for Decomposition:

-

Sample Preparation and Setup: As described for melting point determination.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point and expected decomposition temperature.

-

Data Analysis: An exothermic peak in the DSC thermogram following the melting endotherm can indicate a decomposition event. The onset temperature of this exotherm is a measure of thermal instability.

Applications in Drug Development

The 2,4-dichloro-5-methylbenzenesulfonyl chloride scaffold is a valuable building block in the synthesis of various pharmaceutically active molecules. The sulfonyl chloride group acts as a key reactive handle for the introduction of a sulfonamide linkage, which is a privileged functional group in medicinal chemistry due to its ability to form strong hydrogen bonds with biological targets.

For instance, substituted benzenesulfonamides are the defining feature of the COX-2 inhibitor class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib[5]. While Celecoxib itself contains a 4-methylphenylsulfonamide moiety, the synthesis of analogues with different substitution patterns on the phenyl ring is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The use of 2,4-dichloro-5-methylbenzenesulfonyl chloride would allow for the introduction of a specific substitution pattern that could influence the electronic and steric properties of the resulting sulfonamide.

Furthermore, the dichlorinated aromatic ring is a common feature in many drugs, contributing to increased lipophilicity and metabolic stability. The combination of the reactive sulfonyl chloride and the dichlorinated methylphenyl ring makes this compound a versatile reagent for the synthesis of novel drug candidates. For example, related dichlorinated benzenesulfonyl chlorides are precursors to diuretics like Furosemide.

Conclusion

2,4-Dichloro-5-methylbenzenesulfonyl chloride is a compound of significant interest to the pharmaceutical and chemical synthesis industries. While some of its fundamental thermophysical properties are documented, a complete experimental characterization is still lacking in the public domain. This technical guide has provided the known data and, more importantly, has outlined robust and reliable experimental protocols for the determination of the missing properties. By following these self-validating methodologies, researchers and drug development professionals can generate the necessary data to ensure the safe, efficient, and reproducible use of this important synthetic intermediate. A comprehensive understanding of these thermophysical properties is the foundation for successful process development, optimization, and the synthesis of novel chemical entities with therapeutic potential.

References

-

PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.

-

OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzyl chloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Fisher Scientific. (n.d.). 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%. Retrieved January 26, 2026, from [Link]

- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

PubChem. (n.d.). 2,4,5-Trichlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Ghorab, M. M., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Acta Poloniae Pharmaceutica, 70(4), 633–644.

- Savitha, B., & Gowda, B. T. (2006). Synthesis and spectroscopic characterization of N-(2,4-dichloro-5-methylphenyl)benzenesulfonamide, C13H11Cl2NO2S. Zeitschrift für Kristallographie-New Crystal Structures, 221(1-4), 213-214.

- Purwono, B., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Study. Indonesian Journal of Chemistry, 22(4), 1035-1044.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of the Indian Chemical Society, 98(10), 100169.

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). 2,4-dichloro-1-(chloromethyl)benzene. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

- Vrieze, D. H., & van der Hart, J. A. (1983). Methanesulfonyl cyanide. Organic Syntheses, 61, 95.

-

Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved January 26, 2026, from [Link]

- Jones, R. A., et al. (2018). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potential for the treatment of osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2875.

- Al-Said, M. S., et al. (2012). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 53, 218-226.

-

NIST. (n.d.). Computational Chemistry Comparison and Benchmark Database. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-chloro-5-methylhexane. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

- El-Guesmi, N., et al. (2021). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)

-

Experimental data for CHCl2CHF2 (1,1-dichloro-2,2-difluoroethane). (n.d.). NIST. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of benzothiazepinone derivatives.

-

Organic Syntheses. (n.d.). p-TOLYLSULFONYLDIAZOMETHANE. Retrieved January 26, 2026, from [Link]

-

Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]

-

Solubility of Things. (n.d.). Tosyl chloride. Retrieved January 26, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 26, 2026, from [Link]

-

OSTI.GOV. (2021). Separation of a target substance from a fluid or mixture using encapsulated sorbents (Patent). Retrieved January 26, 2026, from [Link]

Sources

- 1. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Dichloro-5-methylbenzenesulfonyl Chloride: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methylbenzenesulfonyl chloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern—two chlorine atoms, a methyl group, and a reactive sulfonyl chloride moiety on a benzene ring—renders it a valuable building block for the synthesis of a diverse array of compounds, particularly sulfonamides, which are a cornerstone of many therapeutic agents. This guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, chemical properties, and its strategic application in the development of novel pharmaceutical compounds.

Commercial Availability and Suppliers

2,4-Dichloro-5-methylbenzenesulfonyl chloride is commercially available from several chemical suppliers, typically at a purity of 97% or higher. It is important for researchers to consult the specific product documentation from their chosen supplier for detailed specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |